(S)-2-metil-1-aziridinilcarboxilato de terc-butilo

Descripción general

Descripción

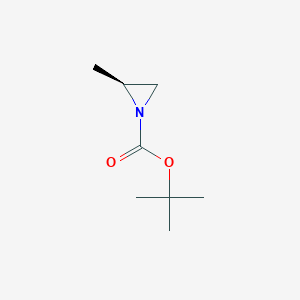

(S)-tert-Butyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high strain energy and reactivity

Aplicaciones Científicas De Investigación

(S)-tert-Butyl 2-methylaziridine-1-carboxylate has several scientific research applications, including:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is explored for its potential as a precursor to biologically active molecules.

Material Science: It is used in the development of new materials with unique properties.

Mecanismo De Acción

Target of Action

The primary target of (S)-tert-Butyl 2-methylaziridine-1-carboxylate, also known as TERT-BUTYL (2S)-2-METHYLAZIRIDINE-1-CARBOXYLATE, is Protein Disulfide Isomerases (PDIs) . PDIs are enzymes containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER) but can migrate to the cell surface in the case of malignant transformation . They play a crucial role in correcting the 3D structure of native proteins synthesized in the ER .

Mode of Action

This compound is believed to act as an inhibitor of PDIs . It is speculated that under physiological pH, it selectively alkylates only thiol groups of cancer cell surface proteins . This alkylation is likely due to the high strain energy of the aziridine ring, which promotes high reactivity of aziridines toward nucleophiles .

Biochemical Pathways

The inhibition of PDIs by (S)-tert-Butyl 2-methylaziridine-1-carboxylate could potentially affect the protein folding process within the ER, leading to the accumulation of misfolded proteins . This could trigger the unfolded protein response and potentially lead to cell death, particularly in cancer cells where PDIs have migrated to the cell surface .

Result of Action

The molecular and cellular effects of (S)-tert-Butyl 2-methylaziridine-1-carboxylate’s action would likely include the disruption of protein folding processes and potential induction of cell death in cancer cells . This could result in antitumor and immunostimulatory activity .

Action Environment

The action, efficacy, and stability of (S)-tert-Butyl 2-methylaziridine-1-carboxylate could be influenced by various environmental factors, including the pH of the physiological environment . For instance, its ability to selectively alkylate thiol groups is speculated to occur under physiological pH .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-methylaziridine-1-carboxylate typically involves the reaction of tert-butyl 2-methylaziridine-1-carboxylate with a chiral auxiliary or catalyst to induce the desired stereochemistry. Common reagents used in the synthesis include tert-butyl chloroformate and aziridine derivatives .

Industrial Production Methods

Industrial production methods for (S)-tert-Butyl 2-methylaziridine-1-carboxylate often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-Butyl 2-methylaziridine-1-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Substitution Reactions: Substitution reactions can occur at the nitrogen or carbon atoms of the aziridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic ring-opening reactions typically yield substituted amines or alcohols.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

- (S)-Benzyl 2-methylaziridine-1-carboxylate

- N-Tosylaziridine

Uniqueness

(S)-tert-Butyl 2-methylaziridine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in various fields of research.

Actividad Biológica

(S)-tert-Butyl 2-methylaziridine-1-carboxylate is a chiral organic compound featuring a four-membered aziridine ring. Its structural characteristics and potential biological applications have garnered interest in medicinal chemistry, particularly as a building block for the synthesis of biologically active molecules. This article delves into the biological activity of this compound, exploring its synthesis, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 188.7 ± 9.0 °C at 760 mmHg

The aziridine ring's inherent strain makes it reactive towards nucleophiles, which can facilitate various chemical reactions that lead to the formation of more complex structures with potential biological activity .

Synthesis and Reactivity

(S)-tert-Butyl 2-methylaziridine-1-carboxylate can be synthesized through several methods, often involving the use of chiral catalysts to ensure the desired stereochemistry. The compound is particularly noted for its ability to undergo nucleophilic substitution reactions due to the strain in the aziridine ring, making it a versatile intermediate in organic synthesis.

Biological Activity

While (S)-tert-butyl 2-methylaziridine-1-carboxylate itself does not exhibit significant direct biological activity, it serves as an important precursor in the synthesis of more complex molecules that may possess pharmacological properties. The introduction of the aziridine ring and chiral center into target compounds can enhance their biological activities depending on the final structure .

Potential Applications

Research has indicated that derivatives of aziridine-2-carboxylic acid, including those related to (S)-tert-butyl 2-methylaziridine-1-carboxylate, may act as Protein Disulfide Isomerase (PDI) inhibitors. PDI is implicated in various diseases, including cancer and neurodegenerative disorders, making these derivatives potential candidates for therapeutic development.

Case Studies and Research Findings

Recent studies have focused on the biological implications of aziridine derivatives:

- PDI Inhibition : A study synthesized a small library of aziridine-2-carboxylic acid derivatives and tested them for PDI inhibition alongside Leakadine®, an established anticancer drug. Results indicated that these derivatives exhibited weak to moderate PDI inhibitory activity.

- Antimicrobial Activity : Some aziridine derivatives have shown promise against Mycobacterium tuberculosis (Mtb), with structural modifications leading to compounds with improved efficacy against drug-resistant strains . For instance, novel inhibitors targeting CYP121A1 have been developed using similar scaffolds.

- Synthetic Utility : The compound has also been utilized in the total synthesis of complex natural products like α-C-mannosyltryptophan, demonstrating its versatility as a synthetic intermediate in medicinal chemistry.

Comparative Analysis of Related Compounds

The following table summarizes key structural features and activities of compounds related to (S)-tert-butyl 2-methylaziridine-1-carboxylate:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| (R)-tert-Butyl 2-methylaziridine-1-carboxylate | Chiral center opposite to (S) configuration | Used in different synthetic pathways |

| tert-Butyl 2-methylaziridine | Lacks carboxylate functionality | Simpler structure, less versatile |

| tert-Butyl 3-methylaziridine | Different position of methyl group | Potentially different reactivity patterns |

Propiedades

IUPAC Name |

tert-butyl (2S)-2-methylaziridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLIJOWSVJKBFP-AADKRJSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.